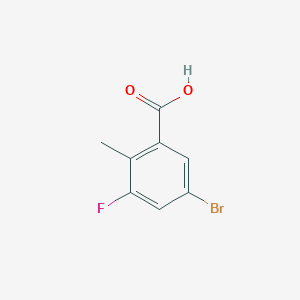

5-Bromo-3-fluoro-2-methylbenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids as Synthetic Intermediates

Halogenated aromatic carboxylic acids are highly valued as building blocks in organic synthesis due to the dual functionality of the carboxyl group and the carbon-halogen bond. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. Simultaneously, the halogen atom provides a reactive handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the construction of complex molecular architectures from relatively simple precursors.

The presence of halogens can also significantly influence the physicochemical properties of the final products. For instance, fluorine, the most electronegative element, can enhance metabolic stability, improve binding affinity, and increase the acidity of the carboxylic acid group. Bromine, on the other hand, is an excellent leaving group in nucleophilic aromatic substitution reactions and is widely used in the synthesis of poly-substituted aromatic compounds.

Overview of the Structural and Chemical Context of 5-Bromo-3-fluoro-2-methylbenzoic Acid

This compound, with the CAS number 1427433-28-0, is a polysubstituted aromatic carboxylic acid. moldb.combldpharm.com Its structure is characterized by a benzoic acid core functionalized with three different substituents: a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position.

The specific arrangement of these substituents on the benzene (B151609) ring dictates the molecule's chemical reactivity and potential applications. The methyl group, being an ortho-substituent to the carboxylic acid, can induce steric effects that influence the conformation and reactivity of the carboxyl group. The fluorine and bromine atoms, with their distinct electronic and steric properties, provide multiple sites for further chemical modification.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1427433-28-0 |

| Molecular Formula | C8H6BrFO2 |

| Molecular Weight | 233.03 g/mol |

A known method for the synthesis of the methyl ester of this compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, involves the reaction of methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite (B80452). google.com This suggests a potential synthetic route to the parent carboxylic acid through the diazotization of an amino precursor, followed by a Sandmeyer-type reaction to introduce the fluorine, and subsequent hydrolysis of the ester.

Research Landscape and Potential Contributions of this compound in Advanced Organic Synthesis

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest a significant potential as a valuable intermediate in advanced organic synthesis. Polysubstituted aromatic compounds are crucial in the discovery of new drugs and functional materials, as the precise placement of different functional groups allows for the fine-tuning of their properties. rsc.orgjocpr.comstfc.ac.uknih.govnumberanalytics.com

The combination of bromo, fluoro, and methyl substituents on a benzoic acid scaffold makes this compound a highly versatile building block. The bromine atom can participate in a variety of cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups. The fluorine atom can enhance the biological activity and metabolic stability of molecules derived from this intermediate. The methyl group can influence the conformational preferences of the molecule and provide a site for further functionalization.

Given the importance of fluorinated and brominated building blocks in the synthesis of pharmaceuticals and agrochemicals, this compound is likely to be of interest to researchers in these fields. ossila.comossila.com Its potential applications could include the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds where a polysubstituted aromatic core is required. The development of efficient and scalable synthetic routes to this compound will be a key factor in unlocking its full potential as a tool for innovation in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUVDRUTMQEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Methylbenzoic Acid and Analogues

Direct Halogenation Approaches to Substituted Benzoic Acids

Direct halogenation of an existing benzoic acid framework is a common approach to introduce bromine and fluorine atoms. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring, which dictate the position of the incoming halogen.

Regioselective Bromination Strategies for Methylbenzoic Acid Precursors

The introduction of a bromine atom onto a methylbenzoic acid precursor is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the carboxyl and methyl groups. The carboxyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group.

In the case of 2-methylbenzoic acid, the methyl group directs incoming electrophiles to the 4- and 6-positions, while the carboxyl group directs to the 3- and 5-positions. When 2-methylbenzoic acid is treated with bromine in the presence of concentrated sulfuric acid, a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid is obtained. chemicalbook.com The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in concentrated sulfuric acid has also been reported for this transformation, yielding the bromo-2-methylbenzoic acid in 88% yield. chemicalbook.com

For a precursor like 3-fluoro-2-methylbenzoic acid, the directing effects become more complex. The fluorine atom is a deactivating but ortho-, para-directing group. Therefore, the fluorine at position 3 and the methyl group at position 2 would both direct an incoming electrophile to the 5-position, leading to the desired 5-bromo-3-fluoro-2-methylbenzoic acid. The carboxyl group would also direct to the 5-position. This convergence of directing effects suggests that direct bromination of 3-fluoro-2-methylbenzoic acid could be a viable and regioselective route to the target molecule.

| Precursor | Brominating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 2-Methylbenzoic acid | Br2/H2SO4 | 25°C, 20 hours | 5-Bromo-2-methylbenzoic acid / 3-Bromo-2-methylbenzoic acid (62:38) | chemicalbook.com |

| 2-Methylbenzoic acid | 1,3-Dibromo-5,5-dimethylhydantoin/H2SO4 | Room temperature, 5 hours | Bromo-2-methylbenzoic acid (88% yield) | chemicalbook.com |

| 2-Fluorobenzoic acid | N-Bromosuccinimide (NBS)/CH2Cl2 | 20-25°C, 16 hours | 5-Bromo-2-fluorobenzoic acid (57% yield) | guidechem.com |

Integration of Fluorination in Benzoic Acid Synthesis

Introducing a fluorine atom onto a benzoic acid ring can be achieved through various methods, including electrophilic fluorination and nucleophilic aromatic substitution. However, a particularly effective method for the regiospecific introduction of fluorine is through the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) or a related salt. orgsyn.orgthieme-connect.de

Multi-Step Synthesis Utilizing Pre-functionalized Aromatic Systems

An alternative to direct halogenation is to build the target molecule from an aromatic precursor that already contains some of the required substituents. This approach often provides better control over regiochemistry.

Approaches Involving Grignard Reagents and Carbonylation

The carbonylation of a Grignard reagent is a well-established method for the synthesis of carboxylic acids. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction involves the treatment of an organomagnesium halide with carbon dioxide, followed by an acidic workup. For the synthesis of this compound, this would entail the preparation of a Grignard reagent from a suitable precursor, such as 1,5-dibromo-3-fluoro-2-methylbenzene.

The formation of the Grignard reagent would likely occur at the more reactive C-Br bond. Subsequent reaction with solid carbon dioxide (dry ice) and then acidification would yield the target benzoic acid. A key challenge in this approach is the synthesis of the required pre-functionalized aromatic starting material.

| Aryl Halide Precursor | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Bromobenzene | 1. Mg, ether; 2. CO2; 3. H+ | Phenylmagnesium bromide | Benzoic acid | gmu.edumiracosta.edu |

| 1,5-Dibromo-3-fluoro-2-methylbenzene (hypothetical) | 1. Mg, ether; 2. CO2; 3. H+ | 5-Bromo-3-fluoro-2-methylphenylmagnesium bromide | This compound | General Method |

Lithiation-Based Methodologies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic compounds, facilitated by a directing metalation group (DMG). unblog.fruwindsor.ca The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxyl group. Both fluorine and carboxylic acid groups can act as DMGs. researchgate.netepfl.ch

For the synthesis of this compound, a potential strategy would involve the lithiation of a precursor such as 1-bromo-3-fluorotoluene or 1-bromo-5-fluoro-2-methylbenzene. The fluorine atom is a potent ortho-directing group, and lithiation would be expected to occur at a position adjacent to it. researchgate.netepfl.ch For example, starting with 4-bromo-2-fluorotoluene, lithiation directed by the fluorine atom would occur at the 3-position. Subsequent carboxylation would yield this compound. The choice of the organolithium reagent and reaction conditions is crucial to favor deprotonation over halogen-metal exchange. The use of lithium amides like lithium diisopropylamide (LDA) can often achieve this selectivity. sciencemadness.org

Preparative Scale Synthesis and Process Optimization Considerations

The transition from a laboratory-scale synthesis to a preparative or industrial scale introduces several challenges that require careful process optimization. For the synthesis of halogenated benzoic acids, key considerations include cost of starting materials, reaction efficiency, product purity, and safety.

In the patented synthesis of methyl 5-bromo-3-fluoro-2-methylbenzoate, the use of hexafluorophosphoric acid and sodium nitrite (B80452) in a sulfuric acid solvent system is highlighted as a cost-effective method that avoids the formation of chlorinated byproducts. google.com The reaction temperature is controlled at low temperatures (-5 to -20 °C) to ensure the stability of the diazonium intermediate. The post-treatment and purification steps are also crucial for obtaining a high-purity product. The patent describes a workup procedure involving sequential washing with water, methanol, and ethyl acetate, followed by dissolution in 1,2-dichlorobenzene (B45396) and purification by dilution with petroleum ether. google.com On a larger scale, this process yielded the product with a purity of 98%. google.com

Chemical Reactivity and Derivatization of 5 Bromo 3 Fluoro 2 Methylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, enabling the synthesis of esters, amides, and the reduction to alcohols or aldehydes.

The conversion of 5-bromo-3-fluoro-2-methylbenzoic acid to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol (ROH) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄).

A specific preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate has been documented, showcasing a synthetic route that yields the product with high purity. google.com Alternative methods for esterification that are effective for substituted benzoic acids include the use of dehydrating agents or conversion to a more reactive acyl halide intermediate. For instance, reacting the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which readily reacts with an alcohol to form the desired ester.

Table 1: Representative Esterification Reactions

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | Concentrated H₂SO₄ | Methyl 5-bromo-3-fluoro-2-methylbenzoate |

| Ethanol (C₂H₅OH) | Thionyl Chloride (SOCl₂) then C₂H₅OH | Ethyl 5-bromo-3-fluoro-2-methylbenzoate |

The carboxylic acid moiety can be converted into an amide bond through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of peptide coupling reagents, which are widely employed in both solution-phase and solid-phase synthesis to facilitate amide bond formation with minimal side reactions. bachem.com

Popular classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. bachem.com

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.com

Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for high coupling efficiency. bachem.comorganic-chemistry.org

These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Table 2: Common Coupling Reagents for Amidation

| Amine | Coupling Reagent | Additive | Base | Product |

|---|---|---|---|---|

| Ammonia (NH₃) | SOCl₂, then NH₃ | - | - | 5-Bromo-3-fluoro-2-methylbenzamide |

| Aniline (C₆H₅NH₂) | HATU | HOBt | DIPEA | N-Phenyl-5-bromo-3-fluoro-2-methylbenzamide |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid to the corresponding primary alcohol, (5-bromo-3-fluoro-2-methylphenyl)methanol. More recently, methods using earth-abundant metal catalysts, such as manganese(I) complexes, have been developed for the hydrosilylation of carboxylic acids to alcohols under mild conditions. acs.org A key advantage of these newer methods is their compatibility with sensitive functional groups; for instance, reductions of halogenated benzoic acids have been shown to proceed without dehalogenation. acs.org

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is more challenging as it requires a reagent that will not over-reduce the product to the alcohol. youtube.comlouisville.edu This transformation is often accomplished in multiple steps, for example, by first converting the carboxylic acid to a Weinreb amide or an ester, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. acs.org One-pot procedures involve activating the carboxylic acid with a carbodiimide, followed by reduction. louisville.edu

Transformations Involving the Bromo Substituent

The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing biaryl compounds. tcichemicals.comnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It is a valuable method for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. organic-chemistry.orgresearchgate.net This method is fundamental for the synthesis of aryl alkynes.

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. masterorganicchemistry.com

In the case of this compound, the potential for SNAr is complex. The carboxylic acid group is electron-withdrawing, but the methyl group is electron-donating. The reactivity is also influenced by the leaving group ability. In SNAr reactions, fluoride is often a better leaving group than bromide because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic attack step. masterorganicchemistry.com Therefore, under typical SNAr conditions, a nucleophile might preferentially attack the carbon bearing the fluorine atom rather than the bromine atom.

However, alternative SNAr pathways exist. For instance, reactions on unprotected benzoic acids with highly nucleophilic organolithium or Grignard reagents have been shown to displace ortho-fluoro or methoxy groups. researchgate.net Furthermore, modern methods like organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes. nih.gov These strategies could potentially be applied to selectively functionalize the molecule at either the bromo or fluoro position depending on the chosen conditions and nucleophile.

Ullmann Condensation and Related Copper-Catalyzed Processes

The bromine atom at the 5-position of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through copper-catalyzed reactions such as the Ullmann condensation. This classic reaction involves the coupling of two aryl halides in the presence of copper, though modern variations have expanded its scope to include the formation of aryl ethers, aryl amines, and aryl thioethers.

In the context of substituted bromobenzoic acids, copper-catalyzed cross-coupling provides a powerful tool for derivatization. For instance, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been described, which proceeds without the need for protecting the carboxylic acid group. nih.gov This method has been successfully applied to a variety of aryl and alkyl amines, yielding N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov The reaction typically employs a copper powder and copper(I) oxide catalyst system in a solvent like 2-ethoxyethanol at elevated temperatures. nih.gov Given the structural similarities, this compound is expected to undergo similar transformations, allowing for the introduction of diverse amine functionalities at the C-5 position.

The general conditions for such copper-catalyzed aminations are summarized in the table below.

| Reactant | Amine | Catalyst System | Solvent | Temperature | Product | Yield |

| 2-Bromobenzoic Acid | Aniline | Cu powder, Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130°C | N-Phenylanthranilic Acid | High |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu powder, Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130°C | N-Phenyl-4-fluoroanthranilic acid | 82-94% nih.gov |

| 2,5-Dibromobenzoic acid | Aniline | Cu powder, Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130°C | N-Phenyl-5-bromoanthranilic acid | 82-94% nih.gov |

This table presents illustrative data based on reactions with similar substrates.

Reactivity of the Fluoro Substituent

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom at the 3-position significantly influences the electronic properties and reactivity of the aromatic ring. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comlibretexts.org

The presence of electron-withdrawing groups, such as fluorine and the carboxylic acid, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. youtube.comlibretexts.orgnih.gov This stabilization is most effective when the withdrawing groups are positioned ortho or para to the site of nucleophilic attack. In this compound, the fluorine atom activates the ring for potential nucleophilic displacement of other substituents.

Potential for Fluorine-Mediated Derivatizations

While the bromine atom is the more conventional leaving group in cross-coupling reactions, the fluorine atom can also be displaced under specific SNAr conditions, particularly when the aromatic ring is sufficiently activated. In nucleophilic aromatic substitutions, the fluoro group can be the best leaving group among halogens. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom, and the highly polarized carbon-fluorine bond makes this carbon highly electrophilic and susceptible to attack. youtube.comyoutube.com

For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the carboxylic acid group (in its deprotonated, carboxylate form) and the bromo substituent contribute to the activation of the ring. Reactions involving the displacement of a fluoro group on a benzoic acid ring have been reported, often requiring strong nucleophiles and sometimes harsh reaction conditions. For instance, unprotected ortho-fluoro or methoxy benzoic acids can react with Grignard or organolithium reagents to displace the fluoro or methoxy group. researchgate.net

Modifications of the Methyl Group

Side-Chain Halogenation and Functionalization

The methyl group at the 2-position represents another site for functionalization. The benzylic protons of the methyl group can be substituted via free-radical halogenation. pearson.comlibretexts.orglibretexts.org This reaction is typically initiated by UV light or a radical initiator and often employs reagents like N-bromosuccinimide (NBS) for selective bromination at the benzylic position. libretexts.org

The reaction proceeds through a radical chain mechanism where a halogen radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl radical. This intermediate then reacts with a halogen source to form the benzyl halide. This transformation of the methyl group into a halomethyl group (e.g., -CH₂Br) opens up pathways for further functionalization, as the halogen can be readily displaced by a variety of nucleophiles to introduce groups such as hydroxyls, alkoxides, cyanides, or amines.

| Starting Material | Reagent | Condition | Product |

| Toluene | NBS, CCl₄ | Heat or Light | Benzyl bromide |

| Alkylbenzene | Cl₂, SO₂Cl₂, or (CH₃)₃COCl | Light | Arylmethyl halide |

| Substituted Toluene | NBS | Radical Initiator | Substituted Benzyl Bromide libretexts.org |

This table shows typical reagents and conditions for benzylic halogenation.

Oxidation Reactions to Carboxylic Acid Derivatives or Formyl Groups

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group (-COOH) or, under milder conditions, a formyl group (-CHO). The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a common transformation that typically requires a strong oxidizing agent. libretexts.orglibretexts.org Commonly used reagents for this purpose include potassium permanganate (KMnO₄) or a combination of chromium trioxide and sulfuric acid (Jones reagent). libretexts.org

For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.org Therefore, the methyl group of this compound can be readily oxidized. This reaction would convert the starting material into 5-Bromo-3-fluorobenzene-1,2-dicarboxylic acid. The oxidation proceeds regardless of the length of the alkyl chain, cleaving it at the benzylic position. libretexts.org

Selective oxidation to the aldehyde (formyl group) is more challenging as aldehydes are easily oxidized further to carboxylic acids. This transformation requires milder and more controlled oxidizing conditions.

| Oxidizing Agent | Conditions | Product from Alkylbenzene |

| KMnO₄ or K₂Cr₂O₇ | Heat, Aqueous | Benzoic Acid libretexts.org |

| CrO₃/H₂SO₄ (Jones Reagent) | Acetone | Benzoic Acid libretexts.org |

| Molecular Oxygen, Co(OAc)₂/NaBr | Acetic Acid | Substituted Benzoic Acid organic-chemistry.org |

This table summarizes common methods for the oxidation of benzylic methyl groups.

Computational and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 5-Bromo-3-fluoro-2-methylbenzoic acid would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would provide key information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would yield insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its reactivity.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies would allow for the theoretical prediction of its infrared (IR) and Raman spectra. These predicted spectra can be invaluable for the interpretation of experimental spectroscopic data. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H, 13C, and 19F nuclei would aid in the structural elucidation of the compound and the assignment of experimentally observed NMR signals.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and their interactions with their environment. These simulations would treat the atoms as classical particles and use force fields to describe the interactions between them. For this compound, molecular dynamics simulations could be used to study its behavior in different solvents, providing information on its solvation properties and conformational flexibility.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the field of medicinal chemistry for the design of new drugs. These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For analogues of this compound, a QSAR study would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of a mathematical model that relates these descriptors to a specific biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogues.

Analysis of Non-Covalent Interactions and Conformational Landscapes

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in determining the three-dimensional structure and properties of molecules. A computational analysis of this compound would involve the identification and characterization of its intramolecular and potential intermolecular non-covalent interactions. Furthermore, an exploration of its conformational landscape would reveal the different spatial arrangements (conformers) the molecule can adopt and their relative energies, providing a deeper understanding of its flexibility and preferred shapes.

Applications of 5 Bromo 3 Fluoro 2 Methylbenzoic Acid As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The structural motifs present in 5-Bromo-3-fluoro-2-methylbenzoic acid are frequently found in biologically active molecules, making it a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). ossila.com Fluorinated benzoic acids, in particular, are recognized for their utility in drug discovery and medicinal chemistry. ossila.com

As a fluorinated building block, this compound is utilized as a synthesis intermediate for APIs. ossila.com The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and lipophilicity. The carboxylic acid group provides a handle for forming amide or ester linkages, common connections in many pharmaceutical compounds, while the bromine atom allows for the introduction of further complexity through cross-coupling reactions.

The fluorinated benzoic acid scaffold is a component in the synthesis of certain antiviral agents. For instance, related compounds like 5-fluoro-2-methylbenzoic acid are involved in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. ossila.com A series of 5-fluoroquinolone-3-carboxylic acids have also been synthesized and evaluated as potential inhibitors of HIV-1 integrase. nih.gov This highlights the importance of the fluoro-aromatic structure in designing molecules that target this crucial viral enzyme. The specific arrangement of substituents in this compound makes it a candidate for developing novel analogues in this therapeutic area.

Closely related structures are pivotal in the synthesis of modern antidiabetic drugs. For example, 5-Bromo-2-methylbenzoic acid is a known intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. guidechem.com SGLT2 inhibitors function by reducing the reabsorption of glucose in the kidneys and increasing its excretion in the urine. guidechem.com The core structure provided by this compound is analogous to that used for Canagliflozin, suggesting its potential as a precursor for new generations of SGLT2 inhibitors or other antidiabetic agents where the fluorine atom could confer enhanced biological properties.

| Application Area | Specific Use | Key Structural Features Utilized | Example Target Molecule Class |

|---|---|---|---|

| Pharmaceuticals | API Synthesis | Fluorine, Carboxylic Acid, Bromine | HIV-1 Integrase Inhibitors ossila.comnih.gov |

| Pharmaceuticals | Antidiabetic Agents | Bromo-methyl-benzoic acid core | SGLT2 Inhibitors (e.g., Canagliflozin) guidechem.com |

| Agrochemicals | Pesticide Formulation | Fluorine, Bromine | Herbicides, Fungicides, Pyrethroids ossila.comchemimpex.comgoogle.com |

| Advanced Materials | Polymer Production | Fluorinated aromatic ring | Specialty Polymers, Resins, Liquid Crystals chemimpex.comgoogle.com |

Utility in Agrochemical and Specialty Chemical Production

The incorporation of fluorine and bromine atoms into organic molecules is a common strategy in the design of effective agrochemicals. Related fluorinated benzoic acids are used in the formulation of herbicides and pesticides. chemimpex.com The C-F bond can increase the biological activity and metabolic stability of a compound, while the bromine atom can enhance its efficacy or serve as a site for further chemical elaboration.

For instance, 5-bromo-2-fluorobenzeneboronic acid is an important intermediate in the synthesis of non-ester pyrethroid compounds, which are a class of insecticides. google.com Additionally, heterocyclic compounds derived from fluorinated benzoic acids, such as phthalides, are used in fungicides. ossila.com This demonstrates the potential of this compound as a starting material for a new range of potent and stable agrochemical products.

Development of Advanced Materials and Functional Molecules

In the field of materials science, fluorinated aromatic compounds are employed to create high-performance polymers and functional molecules. Related compounds like 5-fluoro-2-methylbenzoic acid are used in the production of specialty polymers and resins, where the fluorine atom enhances properties such as thermal stability and chemical resistance. chemimpex.com

Furthermore, fluorobenzene (B45895) derivatives can serve as monomers for engineering plastics like polyether ketone or as intermediates for liquid crystal materials. google.com The this compound molecule is well-suited for these applications. Its carboxylic acid can be used for polymerization reactions, while the bromine atom provides a reactive handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the construction of complex, conjugated systems used in organic electronics or other advanced material applications.

Strategic Integration into Diverse Chemical Libraries

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and biological probes. This compound is an ideal scaffold for inclusion in such libraries. bldpharm.commoldb.com Its classification as a fluorinated, brominated, and carboxylic acid-containing building block underscores its versatility. bldpharm.com

The three distinct functional groups on the benzene (B151609) ring allow for orthogonal chemical modifications.

The carboxylic acid can be readily converted into a wide array of amides, esters, or other derivatives.

The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkynyl groups.

The fluoro- and methyl-substituted ring provides a stable core that influences the conformation and electronic properties of the resulting derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-fluoro-2-methylbenzoic acid, and how do reaction conditions influence regioselectivity?

Answer: The synthesis of halogenated benzoic acids typically involves bromination and fluorination of a pre-functionalized aromatic ring. For example, describes a method for synthesizing 5-bromo-2,4-difluorobenzoic acid using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of H2SO4 . Adapting this approach, researchers can start with 3-fluoro-2-methylbenzoic acid and employ directed ortho-metallation or electrophilic aromatic substitution to introduce bromine at the 5-position. Key parameters include:

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of halogenated benzoic acids?

Answer:

- <sup>19</sup>F NMR : Fluorine’s chemical shift is highly sensitive to electronic environments. For this compound, the fluorine atom at position 3 will show a distinct shift compared to analogs like 5-Bromo-2-fluoro-4-methylbenzoic acid (δ ~ -110 to -120 ppm) .

- <sup>1</sup>H NMR : The methyl group at position 2 appears as a singlet (~δ 2.3–2.5 ppm), while coupling between fluorine and adjacent protons can confirm substitution patterns.

- IR spectroscopy : The carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O stretch (~1680–1700 cm<sup>-1</sup>) are key markers .

Advanced Research Questions

Q. What strategies mitigate conflicting data between computational predictions and experimental results in reactivity studies of this compound?

Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To resolve this:

- Solvent correction : Use COSMO-RS or SMD models to account for solvation .

- Benchmarking : Compare computed reaction barriers (e.g., for esterification) with kinetic data from Arrhenius plots.

- Synchrotron XRD : Resolve crystal packing effects that may influence reactivity .

For example, notes that trifluoromethyl groups in similar compounds alter electron density, which DFT must explicitly model .

Q. How can the compound’s derivatives be designed for enhanced bioactivity in drug discovery?

Answer:

- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability .

- Fragment-based design : Use the bromine atom as a handle for Suzuki-Miyaura cross-coupling to attach pharmacophores (e.g., describes boronic acid intermediates for coupling) .

- SAR studies : Systematically modify the methyl group (position 2) and fluorine (position 3) to optimize binding affinity. highlights the role of cyano groups in similar compounds for enhancing interactions with target proteins .

Q. What analytical methods resolve contradictions in thermal stability assessments (e.g., DSC vs. TGA)?

Answer:

- DSC-TGA hyphenation : Simultaneous measurement identifies endothermic decomposition (DSC) alongside mass loss (TGA). For example, reports a melting point of ~181°C for 4-Bromo-2-methylbenzoic acid, which can guide baseline comparisons .

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to DSC data to calculate activation energy, cross-validated with isothermal TGA .

Methodological Challenges and Solutions

Q. How to optimize purification of this compound when traditional recrystallization fails?

Answer:

- pH-selective extraction : Adjust aqueous phase pH to 4–5 (near the pKa of benzoic acid) to isolate the compound from brominated byproducts.

- Prep-HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate polar impurities .

- Soxhlet extraction : For large-scale purification, notes that methyl-substituted benzoic acids often require toluene as a solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.